molecular formula C12H18N2O4S B13535875 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid

2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid

Cat. No.: B13535875
M. Wt: 286.35 g/mol
InChI Key: VPIJGCUKEPCHSO-UHFFFAOYSA-N
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Description

2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that features a thiazole ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid typically involves multiple stepsThe reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) and solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups like Boc is crucial to prevent unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. The thiazole ring may also play a role in binding to specific sites on proteins or other biomolecules .

Properties

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(17)13-5-4-9-14-8(7-19-9)6-10(15)16/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIJGCUKEPCHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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